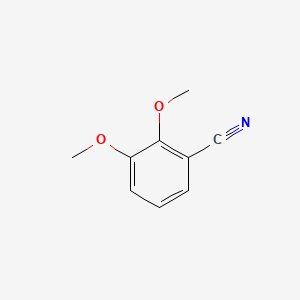
2,3-Dimethoxybenzonitrile
Cat. No. B1346029
Key on ui cas rn:
5653-62-3
M. Wt: 163.17 g/mol
InChI Key: LBXGBNHUNHWYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952343
Procedure details


To a mixture of 2.76 g (0.115 mol) of magnesium in 75 mL of diethylether, was slowly added 24.31 g (0.143 mol) isopropyl iodide. The resulting reaction mixture was allowed to react until all of the magnesium was consumed. Then, a solution of 15.0 g (0.92 mol) of 2,3-dimethoxy benzonitrile in 75 mL of diethylether was added over ninety minutes. The resulting reaction mixture was reacted overnight at room temperature and then refluxed for four hours. The resultant reaction mixture was then cooled to 0° C., and the top layer was decanted into saturated ammonium chloride and ice. The resultant layers were separated and the organic layer was washed sequentially with a dilute sodium hydroxide solution, water, and a dilute hydrochloric acid solution, dried over sodium sulfate, filtered and then concentrated to provide an orange oil. This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg) to provide 6.25 g of an orange oil.






Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH:2](I)([CH3:4])[CH3:3].CO[C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>C(OCC)C>[CH:2]([C:8]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11])([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
24.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)I
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C#N)C=CC=C1OC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the top layer was decanted into saturated ammonium chloride and ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed sequentially with a dilute sodium hydroxide solution, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a dilute hydrochloric acid solution, dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an orange oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=C(C#N)C=CC=C1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.25 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
